5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione
Description
Properties
CAS No. |
144344-15-0 |
|---|---|
Molecular Formula |
C10H7ClN4O4 |
Molecular Weight |
282.64 g/mol |
IUPAC Name |
5-[(5-chloro-2-hydroxyphenyl)diazenyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H7ClN4O4/c11-4-1-2-6(16)5(3-4)14-15-7-8(17)12-10(19)13-9(7)18/h1-3,7,16H,(H2,12,13,17,18,19) |
InChI Key |
LDWKNJRCEMOJRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=NC2C(=O)NC(=O)NC2=O)O |
Origin of Product |
United States |
Preparation Methods
Core Structural Analysis
The compound comprises two key components:
- Pyrimidine-2,4,6-trione core : A barbituric acid analog with three carbonyl groups.
- 3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene-hydrazinyl substituent : A conjugated cyclohexadienone system linked via a hydrazine bridge.
Molecular Formula : C₁₀H₇ClN₄O₄ (PubChem CID: 136235037).
SMILES : C1=CC(=C(C=C1Cl)N=NC2C(=O)NC(=O)NC2=O)O.
Synthetic Routes
Stepwise Synthesis of the Pyrimidine Trione
Pyrimidine-2,4,6-triones are typically synthesized via cyclization of urea with malonic acid derivatives. A representative method includes:
- Condensation of urea and malonic acid derivatives under acidic or basic conditions.
- Dehydration to form the tricyclic structure.
Example :
| Reagents/Conditions | Purpose | Yield | Source |
|---|---|---|---|
| Urea + Malonic acid + H₂SO₄ | Cyclization to form pyrimidine trione | ~70% |
Introduction of the Hydrazinyl Group
The hydrazinyl substituent at position 5 is introduced via nucleophilic substitution or condensation. Key approaches include:
Method A: Direct Nucleophilic Substitution
- Chlorination of pyrimidine trione at position 5 using POCl₃ or SOCl₂.
- Reaction with hydrazine hydrate to displace chlorine.
Example :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | POCl₃ | Reflux in pyridine | 85% |
| 2 | NH₂NH₂·H₂O | Ethanol, Δ, 6 hrs | 60% |
This method is analogous to pyrimidine chlorination reported in.
Method B: Condensation with Hydrazine Derivatives
- Synthesis of hydrazine-linked intermediates (e.g., hydrazides).
- Cyclization under acidic or basic conditions.
Example :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 3-Chloro-6-oxocyclohexa-2,4-dienylidene + hydrazine | EtOH, Δ, 12 hrs | 50% |
| 2 | Pyrimidine trione + hydrazine derivative | HCl, reflux | 45% |
Formation of the Cyclohexadienylidene Moiety
The 3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene group is synthesized via:
Method C: Diels-Alder Reaction
- Cyclohexenone synthesis via [4+2] cycloaddition.
- Chlorination using Cl₂ or NCS.
Example :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 1,3-Butadiene + maleic anhydride | toluene, Δ | 80% |
| 2 | Cl₂ gas | CCl₄, 0°C | 75% |
Alternatively, oxidation of cyclohexene derivatives (e.g., using KMnO₄) can yield the cyclohexadienone.
Key Challenges and Solutions
Comparative Analysis of Synthetic Strategies
| Strategy | Advantages | Limitations |
|---|---|---|
| Direct substitution | Simple, high regioselectivity | Requires pre-chlorinated pyrimidine |
| Condensation | Amenable to scale-up | Multi-step process |
| Cyclohexadienone pre-synthesis | Control over substituents | Additional purification steps |
Biological and Functional Relevance
While no direct biological data is available for this compound, structurally related pyrimidine triones exhibit:
- Antimicrobial activity (e.g.,triazolo-pyrimidines).
- Anticancer potential (e.g., c-Met inhibition in triazolopyrazines).
The cyclohexadienylidene moiety may enhance π-π stacking interactions, relevant for DNA-binding applications.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the cyclohexadienone moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of key signaling pathways associated with cell survival and growth. For instance, it has been reported to affect the expression of oncogenes and tumor suppressor genes, leading to reduced tumor growth in various cancer models.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria suggests potential as a broad-spectrum antimicrobial agent. Studies have indicated that it disrupts bacterial cell wall synthesis and interferes with metabolic pathways critical for bacterial survival.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical studies. It appears to inhibit the production of pro-inflammatory cytokines and chemokines, which are pivotal in the inflammatory response. This property could be beneficial in treating chronic inflammatory diseases.
Agricultural Science
Pesticidal Applications
The unique structure of 5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione has led to its exploration as a potential pesticide. Laboratory tests have shown effectiveness against specific agricultural pests while exhibiting low toxicity to beneficial insects. This selectivity is crucial for sustainable agricultural practices.
Herbicide Development
Research into the herbicidal properties of this compound indicates that it may inhibit specific enzymes involved in plant metabolism. This inhibition can lead to stunted growth or death in target weed species while minimizing harm to crops. Such applications are vital for enhancing crop yields and managing weed resistance.
Materials Science
Polymer Chemistry
The compound is being investigated for its role in polymer synthesis. Its ability to form stable complexes with metals can be harnessed to develop new materials with enhanced properties such as increased thermal stability or improved mechanical strength. These materials could have applications in coatings, adhesives, and composite materials.
Nanotechnology
In nanotechnology, 5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione is being studied for its potential use in drug delivery systems. Its unique chemical properties allow for the encapsulation of therapeutic agents within nanoparticles, improving bioavailability and targeting specific tissues or cells.
Case Studies
Mechanism of Action
The mechanism of action of 5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-2-hydroxyphenyl)-6-nitro-4(1H)-quinazolinone
- 5-(3-chloro-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)-N-ethyl-4-(4-methoxyphenyl)-1,2-dihydropyrazole-3-carboxamide
Uniqueness
5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combination of a chlorinated cyclohexadienone moiety and a pyrimidinetrione core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione , also known by its CAS number 660851-46-7 , has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 289.68 g/mol . Its structural characteristics include a pyrimidine core substituted with a hydrazine moiety and a chloro-cyclohexadiene group, which may contribute to its biological activity.
Antimalarial Activity
A study focused on 2,4,5-trisubstituted pyrimidines revealed their ability to inhibit essential plasmodial kinases such as PfGSK3 and PfPK6 , which are critical for the survival of the malaria parasite. The synthesized compounds were screened for their inhibitory effects and showed promising results with IC50 values indicating effective inhibition at low concentrations (around 216 to 398 nM) . While specific data on the compound's activity against these kinases is not available, the structural similarities to active analogues suggest potential antimalarial properties.
Anticancer Potential
The compound’s structural features may also confer anticancer properties. Pyrimidine derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis. Studies have shown that modifications in the pyrimidine structure can lead to enhanced cytotoxicity against cancer cell lines, indicating that further exploration of this compound could yield significant insights into its anticancer potential.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of pyrimidine derivatives. For example, a series of analogues were tested for their effects on cancer cell lines and showed varied levels of cytotoxicity depending on their structural modifications . The findings suggested that the incorporation of specific substituents could enhance biological activity.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been performed on related pyrimidine compounds to identify key structural features responsible for biological activity. For instance, the presence of electron-withdrawing groups like chlorine was found to increase potency against certain targets . This insight can guide future modifications of 5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine derivatives to optimize their biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
